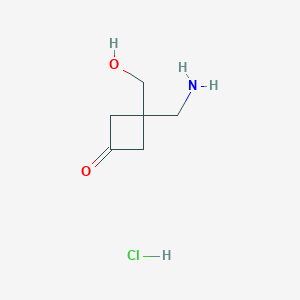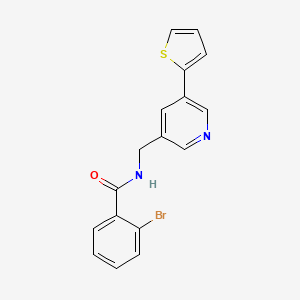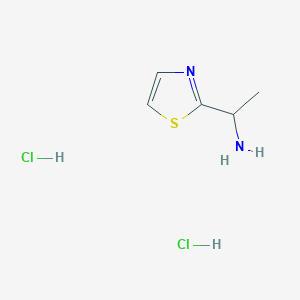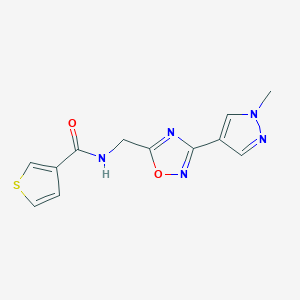![molecular formula C16H13BrN2O2 B2570205 3-[1-(4-溴苯基)-2,5-二甲基-1H-吡咯-3-基]-2-氰基丙-2-烯酸 CAS No. 851169-50-1](/img/structure/B2570205.png)
3-[1-(4-溴苯基)-2,5-二甲基-1H-吡咯-3-基]-2-氰基丙-2-烯酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid is a synthetic organic compound characterized by its complex structure, which includes a bromophenyl group, a dimethylpyrrole ring, and a cyanopropenoic acid moiety
科学研究应用
Chemistry
In chemistry, 3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. Its structural features suggest it could interact with biological targets, making it a candidate for drug development studies.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its ability to undergo various chemical modifications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 4-bromophenyl derivative, which is then subjected to a series of reactions to introduce the pyrrole ring and the cyanopropenoic acid group.
Starting Material Preparation: The synthesis begins with the bromination of a suitable phenyl precursor to obtain 4-bromophenyl derivative.
Formation of Pyrrole Ring: The bromophenyl derivative undergoes a cyclization reaction with appropriate reagents to form the 2,5-dimethyl-1H-pyrrole ring.
Introduction of Cyanopropenoic Acid Group: The final step involves the addition of the cyanopropenoic acid moiety through a Knoevenagel condensation reaction, using malononitrile and an aldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or to reduce the double bonds.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alkanes.
作用机制
The mechanism by which 3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
相似化合物的比较
Similar Compounds
3-(4-Bromophenyl)propionic acid: This compound shares the bromophenyl group but lacks the pyrrole and cyanopropenoic acid moieties.
4-Bromo-2,5-dimethylpyrrole: This compound contains the pyrrole ring but does not have the cyanopropenoic acid group.
2-Cyano-3-(4-bromophenyl)acrylic acid: This compound has a similar cyanopropenoic acid structure but differs in the substitution pattern on the phenyl ring.
Uniqueness
3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid is unique due to its combination of a bromophenyl group, a dimethylpyrrole ring, and a cyanopropenoic acid moiety
This detailed overview provides a comprehensive understanding of 3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
CAS 编号 |
851169-50-1 |
|---|---|
分子式 |
C16H13BrN2O2 |
分子量 |
345.19 g/mol |
IUPAC 名称 |
3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enoic acid |
InChI |
InChI=1S/C16H13BrN2O2/c1-10-7-12(8-13(9-18)16(20)21)11(2)19(10)15-5-3-14(17)4-6-15/h3-8H,1-2H3,(H,20,21) |
InChI 键 |
QDQMGHVOSSWKGS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C=C(C#N)C(=O)O |
规范 SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C=C(C#N)C(=O)O |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[3-(2-methoxy-5-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2570122.png)


![1-[4-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorobenzenesulfonyl)propan-1-one](/img/structure/B2570127.png)

![methyl 2-[(9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B2570131.png)
![1-methyl-5-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2570132.png)
![2-[(3-chloro-4-fluorophenyl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2570135.png)
![methyl 3-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-4-methoxybenzoate](/img/structure/B2570136.png)
![(1S,5S)-3-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride](/img/structure/B2570137.png)
![2-(4-bromophenyl)-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylacetamide](/img/structure/B2570138.png)
![3-bromo-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2570139.png)


